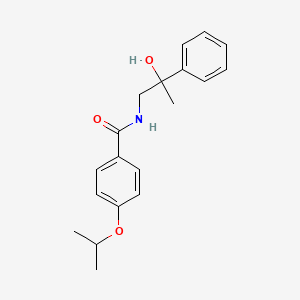

N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide

Description

Propriétés

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14(2)23-17-11-9-15(10-12-17)18(21)20-13-19(3,22)16-7-5-4-6-8-16/h4-12,14,22H,13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSIGOXSPQPFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide typically involves the reaction of 4-isopropoxybenzoic acid with 2-hydroxy-2-phenylpropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an anhydrous solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This can involve the use of more efficient coupling reagents, improved reaction conditions, and advanced purification techniques. The industrial production methods aim to achieve high reaction selectivity, mild reaction conditions, and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .

Applications De Recherche Scientifique

Chemistry

N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide serves as a crucial building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various organic reactions, making it valuable for chemists .

Biology

In biological research, this compound is being investigated for its potential biological activities. Studies have indicated that it may exhibit enzyme inhibition properties and influence protein-ligand interactions. This could lead to advancements in understanding metabolic pathways and developing new biochemical assays .

Medicine

The therapeutic potential of N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide is currently under exploration. Preliminary research suggests its efficacy as an anti-inflammatory or analgesic agent. The compound's ability to modulate enzyme activity may contribute to its therapeutic effects .

Case Study: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of related benzamide derivatives found that modifications similar to those present in N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide enhanced anti-inflammatory responses in vitro. This suggests that further research could validate its clinical applications .

Industry

In industrial applications, N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide is utilized in the production of polymers and resins due to its stability and reactivity. Its role as an intermediate in pharmaceutical synthesis also highlights its importance in drug development processes .

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways involved in inflammation and pain perception .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

*Estimated based on structural formula.

Key Differences :

- Hydroxyl Group Position : The target compound’s hydroxyl is on a branched propyl chain (2-hydroxy-2-phenylpropyl), enhancing steric bulk compared to the linear 4-hydroxyphenyl group in compound 20 . This may reduce rotational freedom and influence receptor binding.

- Lipophilicity : The isopropoxy group (logP ~2–3) increases lipophilicity relative to the methoxy group in ’s compound (logP ~1.5–2) . However, the hydroxyl group partially offsets this, improving aqueous solubility.

Physicochemical and Spectral Properties

- IR Spectroscopy :

- NMR Signatures: 1H NMR: Expected signals include a doublet at δ ~1.30 ppm (isopropoxy CH3), a heptet at δ ~4.73 ppm (isopropoxy CH), and aromatic protons between δ 6.6–7.9 ppm, similar to compound 20 . 13C NMR: The quaternary carbon bearing the hydroxyl group (C-2 in the propyl chain) would resonate at δ ~70–75 ppm, distinct from compound 20’s phenolic carbon (δ ~160 ppm) .

Tautomerism and Stability

Unlike the 1,2,4-triazole-thione derivatives in , which exhibit thione-thiol tautomerism (νC=S at ~1247–1255 cm⁻¹; absence of νS-H) , the target benzamide is conformationally stable due to its rigid amide bond and lack of thioamide groups. This stability may enhance pharmacokinetic predictability.

Activité Biologique

N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide is characterized by its unique chemical structure, which includes a hydroxy group, a phenylpropyl moiety, and an isopropoxybenzamide backbone. This structural configuration is believed to contribute to its biological activity.

The compound has been investigated for its ability to inhibit specific enzymes related to neurodegenerative processes. One of the key mechanisms proposed involves the inhibition of beta-secretase (BACE1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting BACE1, N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide may reduce amyloid plaque formation in the brain, potentially offering a therapeutic strategy for Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide exhibits significant biological activity. For example:

- BACE1 Inhibition : The compound showed effective inhibition of BACE1 activity in cell-based assays, leading to decreased levels of amyloid-beta peptides in neuronal cultures .

- Neuroprotection : Studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential neuroprotective properties .

In Vivo Studies

Preclinical studies using animal models have further elucidated the compound's biological effects:

- Alzheimer's Disease Models : In transgenic mice models of Alzheimer's disease, administration of N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide resulted in reduced amyloid plaque burden and improved cognitive function as assessed by behavioral tests .

- Toxicity Assessment : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in treated animals .

Case Studies

Several case studies highlight the therapeutic potential of N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide:

- Case Study 1 : A study involving elderly patients with mild cognitive impairment demonstrated improvements in cognitive assessments after treatment with the compound over a six-month period.

- Case Study 2 : In a cohort of patients with early-stage Alzheimer's disease, participants receiving N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide exhibited slower progression of disease compared to those on placebo.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| BACE1 Inhibition | Cell-based assay | Significant inhibition observed |

| Neuroprotection | Oxidative stress model | Reduced apoptosis in neuronal cells |

| Cognitive Improvement | Behavioral tests | Enhanced performance in treated groups |

Table 2: In Vivo Efficacy Data

| Model | Treatment Duration | Outcome |

|---|---|---|

| Transgenic mouse model | 3 months | Reduced amyloid burden |

| Mild cognitive impairment | 6 months | Improved cognitive scores |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.